molecular formula C10H12FNO4S B3502251 N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine

Cat. No.: B3502251
M. Wt: 261.27 g/mol
InChI Key: LQIYAPZQOAHCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine is a chemical compound with the molecular formula C10H12FNO4S . It has an average mass of 261.270 Da and a monoisotopic mass of 261.047119 Da .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of fluorosulfonyl radicals . These radicals have been identified as efficient agents for the production of sulfonyl fluorides, which are widely used in organic synthesis, chemical biology, drug discovery, and materials science . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a subject of recent research .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed through various analytical techniques. For instance, infrared spectroscopy can be used to confirm the structure, as indicated by the Sigma-Aldrich Certificate of Analysis .

Future Directions

The future directions for research on N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYAPZQOAHCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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